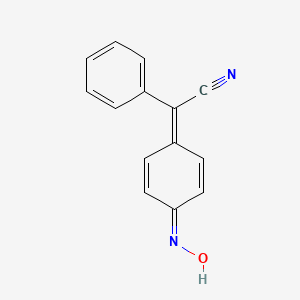

2-(4-(Hydroxyimino)cyclohexa-2,5-dien-1-ylidene)-2-phenylacetonitrile

説明

2-(4-(Hydroxyimino)cyclohexa-2,5-dien-1-ylidene)-2-phenylacetonitrile is a quinonoid compound characterized by a cyclohexadienylidene core functionalized with a hydroxyimino group and a phenylacetonitrile substituent. Its conjugated π-system and electron-withdrawing nitrile group contribute to unique photophysical and chemical properties, making it a candidate for applications in sensing materials and bioactive molecule synthesis . The compound belongs to the broader class of arylcyanomethylenequinone oximes, which are studied for their synthetic versatility and biological relevance .

特性

IUPAC Name |

2-(4-hydroxyiminocyclohexa-2,5-dien-1-ylidene)-2-phenylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c15-10-14(11-4-2-1-3-5-11)12-6-8-13(16-17)9-7-12/h1-9,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQPEKHLBZNDQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C2C=CC(=NO)C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323912 | |

| Record name | STK664680 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888-39-1 | |

| Record name | NSC405159 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STK664680 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Hydroxyimino)cyclohexa-2,5-dien-1-ylidene)-2-phenylacetonitrile can be achieved through several methods. One common method involves the reaction of (chlorosulfanyl)benzenes with 4-(hydroxyimino)cyclohexa-2,5-dien-1-ones. This reaction involves the oxidation of sulfur(II) to sulfur(IV) with the quinone oxime, which is then reduced to quinone imine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

Types of Reactions

2-(4-(Hydroxyimino)cyclohexa-2,5-dien-1-ylidene)-2-phenylacetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents such as m-chloroperoxybenzoic acid.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions can involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of bis-sulfonamides, while reduction can yield quinone imines .

科学的研究の応用

2-(4-(Hydroxyimino)cyclohexa-2,5-dien-1-ylidene)-2-phenylacetonitrile has several scientific research applications:

Antimicrobial Activity: The compound has shown effectiveness against bacterial and fungal cultures, including Candida albicans.

Kinase Inhibition: It has been found to inhibit the activity of protein kinase CK2, which is involved in various cellular processes.

Toxicity Studies: Studies have demonstrated that the compound is safe for human erythrocytes and does not exhibit significant toxicity towards Caco-2 cancer cells or Zebrafish embryos.

作用機序

The mechanism of action of 2-(4-(Hydroxyimino)cyclohexa-2,5-dien-1-ylidene)-2-phenylacetonitrile involves its interaction with molecular targets such as protein kinase CK2. By inhibiting this kinase, the compound can interfere with various cellular processes, leading to its antimicrobial and potential anticancer effects . Additionally, the compound’s ability to inhibit hyphal production and cellular aggregation in Candida albicans contributes to its antifungal activity .

類似化合物との比較

Diamino-Dicyanoquinodimethanes (DADQs)

DADQs, such as those studied by Szablew et al., share structural similarities with the target compound but differ in substituent groups:

- Compound 1: 2-(4-(5-(Hydroxymethyl)-1,3-oxazinan-2-ylidene)cyclohexa-2,5-dien-1-ylidene)malononitrile

- Compound 2: 2-(4-(4-Butyloxazolidin-2-ylidene)cyclohexa-2,5-dien-1-ylidene)malononitrile

- Compound 3: 2-(4-((Hexylamino)(3-substituent))cyclohexa-2,5-dien-1-ylidene)malononitrile

However, its lack of amphiphilic alkyl chains limits its utility in Langmuir-Blodgett (LB) film fabrication .

Halogenated Arylcyanomethylenequinone Oximes

A halogenated analog, (2Z)-5-Bromo-2-chloro-4-(hydroxyimino)-2,5-cyclohexadien-1-ylideneacetonitrile, differs in substituents:

- Halogens : Bromo and chloro groups at positions 5 and 2.

- Aryl Group : 1-Naphthyl instead of phenyl.

The absence of halogens in the target compound may reduce toxicity, making it more suitable for biological applications. Conversely, the halogenated analog’s increased molecular weight could improve photostability in material science contexts .

Cosmetic Colorants with Cyclohexadienylidene Cores

Cosmetic ingredients like CI 42045 and CI 42051 feature similar cyclohexadienylidene backbones but incorporate sulfonato and diethylamino groups:

The target compound’s lack of sulfonato groups limits its utility as a colorant but avoids regulatory restrictions associated with synthetic dyes like CI 42045 .

生物活性

2-(4-(Hydroxyimino)cyclohexa-2,5-dien-1-ylidene)-2-phenylacetonitrile is a chemical compound recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a quinoid structure, which is associated with various pharmacological properties. Below is an in-depth examination of its biological activity, including synthesis, mechanisms of action, and comparative studies.

Chemical Structure

The compound can be represented by the following structural formula:

Synthesis Methods

The synthesis of 2-(4-(Hydroxyimino)cyclohexa-2,5-dien-1-ylidene)-2-phenylacetonitrile typically involves the reaction of chlorosulfanyl benzenes with 4-(hydroxyimino)cyclohexa-2,5-dien-1-ones. The process includes oxidation and reduction steps to yield the final product.

Common reagents used:

- Oxidizing agents: m-chloroperoxybenzoic acid

- Reducing agents: Sodium borohydride

Antimicrobial Activity

Research indicates that 2-(4-(Hydroxyimino)cyclohexa-2,5-dien-1-ylidene)-2-phenylacetonitrile exhibits significant antimicrobial properties against various pathogens:

In studies, the compound has shown a capacity to inhibit the growth of Candida species, including clinical isolates resistant to traditional antifungal treatments such as ketoconazole and caspofungin. The proposed mechanism involves downregulation of cellular phosphorylation due to inhibition of specific protein kinases .

Anticancer Activity

The compound also demonstrates potential anticancer properties through its action on protein kinase CK2, which plays a critical role in cell proliferation and survival:

| Cell Type | Effect | Toxicity |

|---|---|---|

| Caco-2 cancer cells | Inhibition of cell growth | Minimal toxicity observed |

| Zebrafish embryos | Non-toxic at tested concentrations | Safe for developmental studies |

Studies have shown that 2-(4-(Hydroxyimino)cyclohexa-2,5-dien-1-ylidene)-2-phenylacetonitrile does not exhibit significant toxicity towards human erythrocytes or developing zebrafish embryos, indicating its potential for therapeutic applications .

Anti-inflammatory Activity

Additionally, this compound has been investigated for its anti-inflammatory effects. It has been noted to reduce inflammation in various models through the modulation of inflammatory cytokines and pathways involved in inflammation .

The primary mechanism by which 2-(4-(Hydroxyimino)cyclohexa-2,5-dien-1-ylidene)-2-phenylacetonitrile exerts its biological effects is through the inhibition of protein kinases. This action disrupts critical signaling pathways that are essential for cell survival and proliferation.

Key Points:

- Inhibition of Protein Kinase CK2: This leads to reduced phosphorylation levels within cells, contributing to both antimicrobial and anticancer effects.

- Impact on Cellular Processes: The compound's interaction with cellular targets can result in necrosis in fungal cells and apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that compounds with similar quinoid structures often exhibit overlapping biological activities. For instance:

| Compound | Activity |

|---|---|

| N-(4-Oxocyclohexa-2,5-dien-1-ylidene)arenesulfinamides | Antifungal and antibacterial |

| 3,4-Dichloro-N’-[4-(hydroxyimino)cyclohexa-2,5-dien-1-ylidene]benzohydrazide | Anti-nematode activity |

These compounds share structural similarities but may differ in potency and specificity against certain pathogens or cancer types .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high-purity 2-(4-(Hydroxyimino)cyclohexa-2,5-dien-1-ylidene)-2-phenylacetonitrile, and how can reaction parameters be optimized to minimize by-products?

- Methodological Answer : Synthesis should involve polar aprotic solvents (e.g., DMF or DMSO) under inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxyimino group. Reflux conditions (80–120°C) with stoichiometric control of phenylacetonitrile derivatives can improve yield. Reaction progress should be monitored via TLC or HPLC, and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures minimal by-products. Similar protocols are used for structurally related cyclohexadienylidene colorants .

Q. What spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- FTIR : Confirm the presence of hydroxyimino (-N-OH) and nitrile (-C≡N) groups via peaks at 3200–3400 cm⁻¹ (O-H stretch) and 2200–2250 cm⁻¹ (C≡N stretch).

- NMR : ¹H and ¹³C NMR in deuterated DMSO can resolve aromatic protons (δ 6.5–8.5 ppm) and cyclohexadienylidene ring protons (δ 5.5–6.5 ppm).

- X-ray crystallography : Single-crystal analysis (e.g., monoclinic lattice, space group P2₁/c) confirms planar geometry of the cyclohexadienylidene core, with unit cell parameters a = 7.4916 Å, b = 9.4321 Å, c = 28.8093 Å, β = 95.8785° .

Advanced Research Questions

Q. How do environmental factors such as pH and light exposure influence the compound’s stability, and what analytical methods are suitable for tracking its degradation?

- Methodological Answer : Stability studies should use UV-Vis spectroscopy to monitor absorbance changes (λₘₐₓ ~450–600 nm for conjugated systems) under varying pH (2–12) and UV light (254–365 nm). Degradation products can be identified via HPLC-MS, with fragmentation patterns compared to known metabolites (e.g., hydroxylated or desulfonated derivatives) .

Q. What computational approaches (e.g., DFT) can elucidate the electronic and steric effects of substituents on the compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model HOMO-LUMO gaps to predict charge-transfer interactions. For example, the hydroxyimino group lowers the LUMO energy by 0.5–1.0 eV, enhancing electrophilic reactivity. Molecular electrostatic potential maps reveal electron-rich regions prone to nucleophilic attack .

Q. What are the mechanistic pathways for the compound’s biodegradation by microbial agents, and how can intermediate metabolites be identified?

- Methodological Answer : Fungal models (e.g., Fomitopsis pinicola) induce hydroxylation and desulfonation via Fe²⁺-dependent reactions. Metabolites like 4-(2-(4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene)hydrazinyl)benzenesulfonate are detected using LC-MS (negative ion mode, m/z 300–500). Isotopic labeling (¹⁸O) tracks hydroxylation sites .

Q. How does the compound interact with other aromatic amines or sulfonated derivatives in multi-component systems, and what techniques validate these interactions?

- Methodological Answer : Spectroscopic titration (UV-Vis, fluorescence) quantifies binding constants (Kₐ ~10³–10⁵ M⁻¹) with aromatic amines. NMR titration (D₂O/DMSO-d⁶) reveals shifts in aromatic proton signals (Δδ > 0.2 ppm) due to π-π stacking or hydrogen bonding. X-ray co-crystallization (e.g., charge-transfer complexes) confirms structural interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。